1,3-Dibromo-7-methylimidazo[1,5-a]pyridine
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Overview
Description
1,3-Dibromo-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H6Br2N2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of two bromine atoms and a methyl group attached to the imidazo[1,5-a]pyridine core.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 1,3-dibromo-7-methylimidazo[1,5-a]pyridine belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-7-methylimidazo[1,5-a]pyridine typically involves the bromination of 7-methylimidazo[1,5-a]pyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination reaction.
N-Bromosuccinimide (NBS) Method: NBS is often used as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to selectively brominate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The choice of brominating agent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazo[1,5-a]pyridines .
Scientific Research Applications
1,3-Dibromo-7-methylimidazo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromoimidazo[1,5-a]pyridine: Lacks the methyl group at the 7-position, which can affect its reactivity and applications.
7-Methylimidazo[1,5-a]pyridine: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
1,3-Dichloro-7-methylimidazo[1,5-a]pyridine:
Uniqueness
1,3-Dibromo-7-methylimidazo[1,5-a]pyridine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,3-dibromo-7-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-3-12-6(4-5)7(9)11-8(12)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCFUNXJYDCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N2C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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